Hydrocortisone Succinate

Description

HYDROCORTISONE HEMISUCCINATE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1955 and is indicated for asthma and has 7 investigational indications.

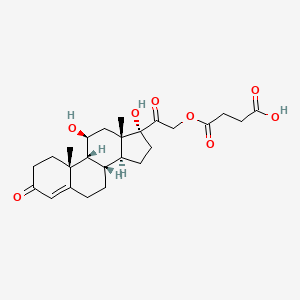

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQWXZAWFPZJDA-CGVGKPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-04-2 (hydrochloride salt) | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872905 | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-97-6, 125-04-2 | |

| Record name | Hydrocortisone hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocortisone 21-(sodium succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE HEMISUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV1VP592V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydrocortisone Succinate: A Mechanistic Dissection of its In Vitro Action

An In-Depth Technical Guide for Researchers

This guide provides a detailed exploration of the in vitro mechanism of action of hydrocortisone succinate, a cornerstone compound in immunology and cell biology research. We will move beyond a surface-level description to dissect the molecular signaling cascade, from its initial bioactivation to its profound impact on gene expression. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to effectively study and utilize this compound in a laboratory setting.

Section 1: The Principle of Bioactivation: From Prodrug to Active Agent

Hydrocortisone sodium succinate is a synthetic ester of hydrocortisone (the pharmaceutical name for the endogenous hormone cortisol). Its primary chemical feature is the succinate group, which renders the molecule highly water-soluble.[1] This property is crucial for clinical formulations allowing for rapid intravenous administration.[1]

However, in the context of in vitro research, it is critical to understand that this compound is a prodrug . The succinate ester itself possesses no significant biological activity. Its mechanism of action is entirely dependent on its conversion to the active moiety, hydrocortisone. This conversion occurs via hydrolysis of the ester bond, a reaction readily catalyzed by esterase enzymes present in biological fluids and cell culture systems, particularly in serum-containing media.

Experimental Consideration: The rate of hydrolysis can be a variable in experimental design. When preparing working solutions, it is best practice to use freshly prepared dilutions from a frozen stock to ensure consistent concentrations of the active hydrocortisone.[2] While hydrocortisone solutions can be stable for short periods under refrigeration, repeated freeze-thaw cycles of stock solutions should be avoided.[2]

Section 2: The Core Mechanism: Genomic Signaling via the Glucocorticoid Receptor

Once converted to hydrocortisone, the molecule follows the classical pathway of a steroid hormone, mediating its effects primarily through the intracellular Glucocorticoid Receptor (GR).[3][4] The GR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] The entire process can be understood as a multi-step signaling cascade.

-

Passive Diffusion and Cytoplasmic Binding: As a lipophilic steroid, hydrocortisone freely diffuses across the plasma membrane into the cytoplasm. Here, it encounters the GR, which in its inactive state is part of a large multiprotein chaperone complex. This complex includes Heat Shock Protein 90 (Hsp90), Hsp70, and various immunophilins, which maintain the GR in a conformation ready for ligand binding.[7][8]

-

Conformational Change and Nuclear Translocation: The binding of hydrocortisone to the Ligand-Binding Domain (LBD) of the GR induces a critical conformational change.[6][9] This causes the dissociation of the chaperone proteins, unmasking a Nuclear Localization Signal (NLS) on the GR. The activated hydrocortisone-GR complex is then actively transported into the nucleus.[6][7]

-

Modulation of Target Gene Expression: Inside the nucleus, the hydrocortisone-GR complex modulates the expression of a vast network of genes (estimated to be 10-20% of the human genome) through two primary genomic mechanisms.[5]

-

Transactivation: The GR complex typically forms a homodimer and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][5][10] This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of genes. Key anti-inflammatory proteins upregulated by this mechanism include Annexin A1 (Lipocortin-1), which inhibits phospholipase A2, and Dual-specificity phosphatase 1 (DUSP1), which deactivates MAP kinases.[4][9][11]

-

Transrepression: This mechanism is central to the potent anti-inflammatory and immunosuppressive effects of glucocorticoids.[8][12] Instead of binding directly to DNA, the GR monomer interacts via protein-protein interactions with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13][14][15] By "tethering" to these pro-inflammatory factors, the GR physically prevents them from activating their target genes.[16][17] This leads to a profound decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[3][4][9]

-

The diagram below provides a visual summary of this core signaling pathway.

Section 3: Validated In Vitro Methodologies

To quantitatively assess the activity of hydrocortisone in a research setting, several robust assays can be employed. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Methodology 1: GR-Mediated Transactivation using a Reporter Gene Assay

This is the most direct method to quantify the ability of a compound to activate the GR and initiate gene transcription via GREs.

-

Principle: A host cell line (e.g., A549, HEK293) is transiently or stably transfected with a reporter plasmid.[11] This plasmid contains multiple copies of a GRE sequence upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.[18] When the cells are treated with hydrocortisone, the activated GR binds to the GREs and drives luciferase production, which emits light upon addition of its substrate, luciferin. The light output is directly proportional to GR activation.

-

Detailed Protocol:

-

Cell Seeding: Seed A549 cells into a 96-well white, clear-bottom plate at a density of ~10,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

-

Transfection: Co-transfect the cells with a GRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase for normalization) using a suitable lipid-based transfection reagent as per the manufacturer's protocol. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (and a positive control, such as Dexamethasone) in the appropriate cell culture medium. Replace the transfection medium with the compound dilutions. Include a "vehicle only" control (e.g., 0.1% DMSO or PBS).

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

-

Methodology 2: Transrepression of Pro-inflammatory Cytokines

This functional assay measures the core anti-inflammatory output of hydrocortisone action.

-

Principle: Immune cells, such as human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage-like cell lines (e.g., THP-1, RAW264.7), are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to produce high levels of pro-inflammatory cytokines.[19] By pre-treating the cells with hydrocortisone, its ability to suppress this cytokine production via GR-mediated transrepression of NF-κB can be quantified.

-

Detailed Protocol:

-

Cell Seeding: Seed THP-1 monocytes (differentiated into macrophages with PMA for 48h prior) in a 96-well plate at 50,000 cells/well.

-

Pre-treatment: Add serial dilutions of this compound to the wells. Incubate for 1-2 hours to allow for GR activation and expression of anti-inflammatory proteins. Include a vehicle control.

-

Stimulation: Add a pre-determined concentration of LPS (e.g., 100 ng/mL) to all wells except for the "unstimulated" control wells.

-

Incubation: Incubate the plate for 6-24 hours (time dependent on the cytokine of interest) at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate briefly to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production relative to the "LPS + vehicle" control. Plot the percent inhibition against the log of the hydrocortisone concentration to determine the IC₅₀ value.

-

Section 4: Quantitative Data Summary

The results from the described assays can be used to characterize the potency of hydrocortisone. The table below presents representative data that would be expected from such experiments.

| Assay Type | Cell Line | Parameter Measured | Hydrocortisone Potency |

| GR Transactivation | A549 | Luciferase Activity | EC₅₀ ≈ 50-100 nM |

| TNF-α Transrepression | THP-1 Macrophages | TNF-α Secretion (ELISA) | IC₅₀ ≈ 10-30 nM |

| IL-6 mRNA Repression | PBMCs | IL-6 mRNA levels (qPCR) | IC₅₀ ≈ 5-20 nM |

Note: These values are illustrative and can vary based on specific cell lines, passage number, and experimental conditions.

Conclusion

The in vitro mechanism of action of this compound is a two-stage process: rapid, esterase-dependent bioactivation to hydrocortisone, followed by a complex series of genomic events mediated by the glucocorticoid receptor. Through the dual mechanisms of transactivation and transrepression, hydrocortisone orchestrates a powerful anti-inflammatory and immunosuppressive response at the cellular level. Understanding these pathways and the robust methodologies used to probe them is essential for any researcher leveraging this compound to investigate the intricate biology of inflammation, immunity, and steroid hormone signaling.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]

- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]

- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. scilit.com [scilit.com]

- 14. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scholarly Article or Book Chapter | Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. | ID: 4x51hr86c | Carolina Digital Repository [cdr.lib.unc.edu]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. themoonlight.io [themoonlight.io]

- 19. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Hydrocortisone Sodium Succinate

Executive Summary

Hydrocortisone sodium succinate (HSS) is a highly water-soluble prodrug of hydrocortisone, the synthetic equivalent of the endogenous glucocorticoid cortisol.[1][2] Its formulation for parenteral administration allows for rapid achievement of high circulating concentrations of hydrocortisone, making it a cornerstone in the acute management of severe inflammatory, allergic, and autoimmune conditions.[3][4] The biological activity of HSS is entirely attributable to its active metabolite, hydrocortisone, which exerts potent anti-inflammatory, immunosuppressive, and metabolic effects.[3][5] These pleiotropic effects are mediated primarily through its interaction with the intracellular glucocorticoid receptor (GR).[6][7] Upon binding, the hydrocortisone-GR complex functions as a ligand-dependent transcription factor, modulating the expression of a wide array of genes that govern inflammatory and immune responses.[8][9] This guide provides a detailed examination of the molecular mechanisms, pharmacodynamic outcomes, and essential experimental protocols required to comprehensively characterize the biological activity of hydrocortisone sodium succinate.

Pharmacological Profile: From Prodrug to Systemic Effect

Physicochemical Properties and Clinical Rationale

Hydrocortisone sodium succinate is the 21-succinate ester of hydrocortisone.[5] This esterification renders the molecule highly soluble in water, a critical property that facilitates its formulation as a sterile powder for reconstitution and subsequent intravenous (IV) or intramuscular (IM) injection.[2][3] This route of administration is essential in clinical scenarios where oral administration is not feasible or where a rapid onset of action is required to manage life-threatening conditions such as septic shock, anaphylaxis, or acute adrenal insufficiency.[10][11]

Pharmacokinetics: Rapid Conversion and Systemic Exposure

Upon administration, hydrocortisone sodium succinate is rapidly hydrolyzed by esterases in the plasma and tissues to release the biologically active hydrocortisone.[12] This conversion is extremely efficient, with the succinate ester having a very short half-life.

A study in asthmatic children following a single IV injection of HSS demonstrated that the succinate ester (HCS) concentration decreased rapidly with a half-life of approximately 5.4 minutes.[12] The active hydrocortisone reached its peak plasma concentration within 10 minutes, with an elimination half-life of about 1.24 hours.[12] The complete excretion of the administered dose occurs within approximately 12 hours.[3][5] This pharmacokinetic profile ensures a rapid onset of therapeutic action, with demonstrable effects evident within one hour of IV injection.[3][13]

| Pharmacokinetic Parameter | Value (Mean) | Source |

| HSS (Prodrug) Half-Life | ~5.4 minutes | [12] |

| Time to Peak Hydrocortisone Conc. (IV) | ~10 minutes | [12] |

| Hydrocortisone Half-Life | ~1.24 hours | [12] |

| Time to Onset of Action (IV) | < 1 hour | [3][13] |

| Duration of Excretion | ~12 hours | [3][5] |

Table 1: Summary of key pharmacokinetic parameters of intravenously administered hydrocortisone sodium succinate.

The Molecular Core: Glucocorticoid Receptor (GR) Signaling

The biological effects of hydrocortisone are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[8] GR is expressed in nearly every cell in the body, accounting for the widespread effects of glucocorticoids.[8]

GR Activation and Nuclear Translocation

In its inactive state, GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[14] The binding of hydrocortisone to the ligand-binding domain (LBD) of GR induces a conformational change, leading to the dissociation of this chaperone complex.[9] This unmasking allows the activated hydrocortisone-GR complex to translocate into the nucleus, where it modulates gene expression.[1][6]

Genomic Mechanisms of Action

Once in the nucleus, the GR complex can alter the transcription of target genes through two primary genomic mechanisms:

-

Transactivation: As a homodimer, the GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8][15] This binding typically upregulates the transcription of genes with anti-inflammatory properties, such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2, and Dual-specificity phosphatase 1 (DUSP1).[6][15]

-

Transrepression: The GR monomer can inhibit the activity of other transcription factors without directly binding to DNA. It achieves this by physically interacting with, or "tethering" to, pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8] This interaction prevents them from binding to their respective DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] This is considered a major contributor to the anti-inflammatory effects of glucocorticoids.

Pharmacodynamic Effects: A Multi-System Impact

The genomic and non-genomic actions of hydrocortisone translate into a broad range of physiological and pharmacological effects.

Anti-inflammatory and Immunosuppressive Actions

This is the principal therapeutic activity of hydrocortisone. It is achieved through a multi-pronged approach:

-

Inhibition of Inflammatory Mediators: Hydrocortisone suppresses the synthesis of nearly all known inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and prostaglandins.[1]

-

Reduced Leukocyte Activity: It decreases the migration and accumulation of leukocytes at sites of inflammation and impairs the function of macrophages and T-lymphocytes.[1][11]

-

Decreased Vascular Permeability: It reduces capillary permeability and subsequent edema formation.[11]

-

Immune System Suppression: By inhibiting lymphocyte proliferation and antibody production, hydrocortisone dampens the overall immune response.[1][16] This is beneficial in autoimmune disorders but also leads to an increased risk of infection.[3][10]

Metabolic Effects

Hydrocortisone exerts profound and varied metabolic effects that are critical to consider during therapy:

-

Carbohydrate Metabolism: It increases blood glucose levels by stimulating hepatic gluconeogenesis and inhibiting peripheral glucose uptake, which can worsen or precipitate diabetes mellitus.[10][13]

-

Protein Metabolism: It promotes protein catabolism, which can lead to muscle wasting and thinning of the skin with long-term use.[9]

-

Fluid and Electrolyte Balance: Hydrocortisone possesses some mineralocorticoid activity, which can lead to sodium and water retention, potassium loss, and an elevation in blood pressure.[11][13]

A Practical Framework for Assessing Biological Activity

A comprehensive evaluation of HSS activity requires a combination of in vitro and in vivo assays to connect molecular mechanisms with physiological outcomes.

In Vitro Methodologies

In vitro assays are essential for determining potency, elucidating mechanisms, and screening for desired activities. The causality behind these choices is to build a profile from direct receptor interaction to a functional cellular response.

Protocol 1: GR-Mediated Transcriptional Activation Assay (Luciferase Reporter)

-

Rationale: This assay provides a direct, quantitative measure of the ability of hydrocortisone to activate the GR and drive gene transcription via GREs. It is a foundational experiment to confirm on-target genomic activity.[15][17]

-

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., human lung adenocarcinoma A549 cells) that endogenously expresses GR.

-

Transfection: Co-transfect the cells with a plasmid containing a GRE-driven firefly luciferase reporter gene and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).

-

Compound Treatment: After allowing for plasmid expression, treat the cells with a range of concentrations of hydrocortisone (converted from HSS) for 18-24 hours. Include a vehicle control.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the logarithm of the hydrocortisone concentration and fit a four-parameter logistic curve to determine the EC50 value.

-

Protocol 2: Inhibition of LPS-Induced TNF-α Release from Human PBMCs

-

Rationale: This is a highly physiologically relevant assay that models the anti-inflammatory response to a bacterial component (lipopolysaccharide, LPS).[18] It measures a key functional outcome: the suppression of a major pro-inflammatory cytokine, TNF-α. This protocol is self-validating as it includes positive (LPS alone) and negative (vehicle) controls.

-

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating: Plate the PBMCs in a 96-well culture plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

-

Pre-treatment: Pre-incubate the cells with various concentrations of hydrocortisone or vehicle control for 1-2 hours.

-

Stimulation: Add LPS (e.g., 10-100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a validated ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each hydrocortisone concentration relative to the LPS-only control. Determine the IC50 value by plotting the percent inhibition against the log of the concentration.

-

In Vivo Models for Efficacy Assessment

In vivo models are indispensable for evaluating the systemic anti-inflammatory efficacy and understanding the integrated physiological response.

Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

-

Rationale: This is a classic, robust, and highly reproducible model of acute inflammation and edema.[19] It is widely used to screen for the anti-inflammatory activity of drugs. The contralateral, non-injected paw serves as an internal control for each animal, enhancing the reliability of the data.

-

Methodology:

-

Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week.

-

Grouping and Dosing: Randomly assign animals to groups (e.g., Vehicle Control, Hydrocortisone Sodium Succinate [dose 1, 2, 3], Positive Control [e.g., Indomethacin]). Administer HSS or vehicle via an appropriate route (e.g., intraperitoneal or intravenous) 30-60 minutes before the inflammatory insult.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group. Statistical significance can be determined using ANOVA followed by a post-hoc test.

-

| In Vivo Model | Type of Inflammation | Key Parameters Measured | Source |

| Carrageenan-Induced Paw Edema | Acute | Paw volume (edema), cytokine levels in exudate | [19][20] |

| Cotton Pellet-Induced Granuloma | Chronic / Proliferative | Weight of granuloma tissue, histological analysis | [19] |

| Adjuvant-Induced Arthritis | Autoimmune / Chronic | Arthritis score, paw swelling, joint histology, inflammatory markers | [21] |

Table 2: Common in vivo models for assessing anti-inflammatory activity.

Conclusion

Hydrocortisone sodium succinate is a rapid-acting formulation whose biological activity is defined by the potent and pleiotropic effects of its active metabolite, hydrocortisone. Its core mechanism revolves around the modulation of gene transcription via the glucocorticoid receptor, leading to profound anti-inflammatory and immunosuppressive effects. A thorough understanding of its activity requires a multi-faceted experimental approach, from confirming receptor engagement and downstream cellular responses in vitro to validating systemic efficacy in established in vivo models. The methodologies detailed in this guide provide a robust framework for researchers to dissect and quantify the complex biological activity of this clinically vital therapeutic agent.

References

- 1. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]

- 2. Variability in Content of Hydrocortisone Sodium Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Articles [globalrx.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. Facebook [cancer.gov]

- 7. A Comprehensive Review of Hydrocortisone Sodium Succinate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. drugs.com [drugs.com]

- 12. [Pharmacokinetics and pharmacodynamics of hydrocortisone in asthmatic children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Hydrocortisone Sodium Succinate - Injection [myhealth.alberta.ca]

- 17. themoonlight.io [themoonlight.io]

- 18. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 21. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrocortisone Succinate Signaling Pathway for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrocortisone succinate signaling pathway, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to ensure that the described protocols are self-validating.

Introduction: The Central Role of Glucocorticoid Signaling

This compound, a synthetic prodrug of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapies.[1] Its clinical efficacy stems from its ability to modulate the expression of a vast array of genes, ultimately controlling cellular processes involved in inflammation, immunity, and metabolism.[2][3] Understanding the intricate signaling cascade initiated by this compound is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. This guide will dissect the molecular journey of hydrocortisone from a circulating prodrug to a potent regulator of gene expression, providing both the theoretical framework and the practical methodologies to investigate this critical pathway.

The Core Signaling Cascade: From Cytoplasm to Nucleus

The signaling pathway of this compound is a multi-step process that culminates in the modulation of gene transcription. Upon administration, this compound is rapidly hydrolyzed to its active form, hydrocortisone.[4] The lipophilic nature of hydrocortisone allows it to passively diffuse across the cell membrane into the cytoplasm.[5]

Cytoplasmic Events: Receptor Binding and Chaperone Dynamics

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex.[6] This complex includes heat shock proteins Hsp90 and Hsp70, which play a crucial role in maintaining the GR in a conformation that is competent for high-affinity ligand binding.[4][7] The interaction with this chaperone machinery is a dynamic process, with Hsp70 initially binding and partially unfolding the GR, a state that is then reversed by Hsp90 in an ATP-dependent manner, preparing the receptor for ligand binding.[4][8]

Upon entry into the cytoplasm, hydrocortisone binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[2][7]

References

- 1. FKBP5 polymorphisms induce differential glucocorticoid responsiveness in primary CNS cells – First insights from novel humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Glucocorticoid Receptor Function Regulated by Coordinated Action of the Hsp90 and Hsp70 Chaperone Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Chaperoning of glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucocorticoid Receptor Function Regulated by Coordinated Action of the Hsp90 and Hsp70 Chaperone Cycles [escholarship.org]

Pharmacodynamics of hydrocortisone succinate in cell models

An In-Depth Technical Guide to the Pharmacodynamics of Hydrocortisone Succinate in Cell Models

Introduction: Beyond a Simple Anti-Inflammatory

This compound, a water-soluble prodrug of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapy.[1][2][3] While its clinical efficacy is undisputed, a deep understanding of its pharmacodynamic effects at the cellular level is critical for researchers and drug development professionals aiming to refine therapeutic strategies, discover novel applications, and predict off-target effects. In the body, this compound is rapidly hydrolyzed to its active form, hydrocortisone, which then exerts its pleiotropic effects.[1][4][5]

This guide moves beyond a surface-level description, providing a detailed exploration of the molecular mechanisms, signaling cascades, and practical in vitro methodologies used to characterize the cellular pharmacodynamics of hydrocortisone. We will dissect the causality behind experimental choices, offering a framework for designing robust, self-validating cell-based assays.

Part 1: The Dual Mechanisms of Action: Genomic and Non-Genomic Pathways

Hydrocortisone's effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][6][7] However, its actions can be broadly categorized into two distinct pathways: the classical, slow-acting genomic pathway and a rapid, non-genomic pathway.[8][9][10]

The Classical Genomic Pathway: A Master Regulator of Gene Expression

The genomic pathway is the principal mechanism responsible for the majority of hydrocortisone's therapeutic effects. This process involves the direct modulation of gene transcription and subsequent protein synthesis, which inherently requires hours to manifest.

Mechanism:

-

Cellular Entry and Receptor Binding: As a lipophilic steroid, hydrocortisone passively diffuses across the cell membrane into the cytoplasm.[6] Here, it binds to the cytosolic glucocorticoid receptor (GR), which is maintained in an inactive state within a multiprotein chaperone complex.[11]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the release of chaperone proteins. This activated hydrocortisone-GR complex then rapidly translocates into the nucleus.[1][12][13]

-

Modulation of Gene Transcription: Once in the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6] This binding can lead to:

-

Transactivation: The GR complex recruits coactivators to increase the transcription of anti-inflammatory genes. A key example is the upregulation of annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[4][6][12]

-

Transrepression: The GR complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][6] This is a major contributor to its immunosuppressive effects.[1][14]

-

References

- 1. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]

- 2. Influence of this compound on intrarenal accumulation of gentamicin in endotoxemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrocortisone sodium succinate - Wikipedia [en.wikipedia.org]

- 4. mims.com [mims.com]

- 5. [Pharmacokinetics and pharmacodynamics of hydrocortisone in asthmatic children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 7. A Comprehensive Review of Hydrocortisone Sodium Succinate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 8. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. occams.com [occams.com]

- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]

A Comparative Guide for Researchers: Selecting Between Hydro-cortisone Succinate and Hydrocortisone Free Alcohol for In Vitro and In Vivo Studies.

Abstract

Hydrocortisone, the synthetic equivalent of cortisol, is a cornerstone of glucocorticoid research. However, the choice between its forms—the highly water-soluble prodrug hydrocortisone sodium succinate and the lipophilic active hydrocortisone free alcohol—is a critical decision that profoundly impacts experimental design, execution, and data interpretation. This guide provides an in-depth technical analysis of these two forms, offering researchers the causal reasoning behind formulation choices for both in vitro and in vivo applications. By elucidating the fundamental physicochemical differences and their pharmacokinetic consequences, this document serves as a practical handbook for designing robust, reproducible, and scientifically sound experiments.

Introduction: The Critical Choice of Formulations in Glucocorticoid Research

Hydrocortisone is a synthetic glucocorticoid that mimics the actions of endogenous cortisol, a hormone that regulates a wide array of physiological processes including metabolism, immune response, and inflammation.[1] Its potent anti-inflammatory and immunosuppressive properties make it an invaluable tool in biomedical research and a widely used therapeutic agent.[1]

Researchers often face a pivotal choice: utilize the biologically active hydrocortisone free alcohol or its water-soluble ester prodrug, hydrocortisone sodium succinate . This decision is far from trivial. The selection dictates the methods for solubilization, the route of administration in animal models, the resulting pharmacokinetic profile, and ultimately, the cellular and systemic response observed. An inappropriate choice can lead to issues with bioavailability, inaccurate dosing, and confounding experimental results.

This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions. We will dissect the core properties of each form, provide validated protocols for their preparation and use, and illustrate the downstream consequences of these choices in both cell culture and animal models.

Physicochemical Properties: The Foundation of Experimental Design

The stark contrast in the physicochemical properties of hydrocortisone free alcohol and hydrocortisone sodium succinate is the primary driver of their distinct applications in research.

Hydrocortisone Free Alcohol

Hydrocortisone in its free alcohol form is the active molecule that binds to the glucocorticoid receptor.[2] It is a lipophilic compound characterized by poor solubility in aqueous media.[3][4] This property presents a significant challenge for researchers, particularly for in vitro studies requiring direct application to cells in aqueous culture media and for in vivo studies requiring systemic administration.[5]

-

Solubilization: To overcome its poor water solubility, hydrocortisone free alcohol is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[6][7] This stock is then diluted to the final working concentration in the experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not exert any cytotoxic or confounding effects on the cells being studied.

Hydrocortisone Sodium Succinate

Hydrocortisone sodium succinate is an ester prodrug of hydrocortisone. The addition of the sodium succinate moiety renders the molecule highly soluble in water and aqueous solutions.[8][9] This formulation is specifically designed for parenteral (e.g., intravenous or intramuscular) administration, where rapid achievement of high blood levels of hydrocortisone is required.[8]

-

Activation: Hydrocortisone sodium succinate is biologically inactive until the succinate ester is hydrolyzed by esterases present in the plasma and tissues, releasing the active hydrocortisone free alcohol.[10] This conversion is generally rapid in vivo.

Comparative Data Summary

The table below summarizes the key physicochemical differences between the two forms, providing a quick reference for experimental planning.

| Property | Hydrocortisone Free Alcohol | Hydrocortisone Sodium Succinate | Rationale & Implications for Researchers |

| Molecular Formula | C₂₁H₃₀O₅ | C₂₅H₃₃NaO₈ | The addition of the sodium succinate group significantly alters the molecule's properties. |

| Molecular Weight | 362.46 g/mol | 484.52 g/mol [11] | Important for calculating molar concentrations. Note that dosing is often based on the equivalent weight of hydrocortisone. |

| Aqueous Solubility | Sparingly soluble (~0.28 mg/mL)[3] | Very soluble in water[9] | This is the most critical difference. Succinate form is ideal for aqueous formulations for IV injection. Free alcohol requires organic solvents (DMSO, ethanol) for stock solutions.[6][7] |

| Solubility in Organic Solvents | Soluble in ethanol (~15 mg/mL), DMSO (~20 mg/mL), and DMF (~30 mg/mL)[7][12] | Soluble in alcohol[9] | Free alcohol is the standard for in vitro work, where stock solutions are made in organic solvents and then diluted in media.[6] |

| Form | Biologically active molecule | Water-soluble ester prodrug | Succinate must be hydrolyzed by esterases to become active. This is rapid in vivo but may be variable or absent in some simplified in vitro systems.[10] |

| Stability in Aqueous Solution | Poor solubility limits degradation in aqueous suspension.[4] | Unstable; susceptible to hydrolysis.[13][14] Stability is pH and temperature-dependent, with refrigeration (4°C) and a pH of 5.5-7.4 providing stability for at least 14 days.[13][15] At room temperature, significant degradation can occur within hours to days.[16] | Solutions of hydrocortisone succinate for infusion should ideally be prepared fresh.[17][18] If stored, it must be under validated conditions. |

Mechanism of Action: From Prodrug to Cellular Response

Regardless of the initial form administered, the ultimate biological effect is mediated by hydrocortisone free alcohol.

-

Prodrug Conversion: If hydrocortisone sodium succinate is used, it is first rapidly hydrolyzed by esterases in the plasma and tissues to yield the active hydrocortisone.

-

Cellular Entry: Being lipophilic, hydrocortisone free alcohol diffuses across the cell membrane.

-

Receptor Binding: In the cytoplasm, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (hsp90).[2][19]

-

Nuclear Translocation: This binding event triggers a conformational change, causing the dissociation of the chaperone proteins and exposing a nuclear localization signal.[19][20] The activated hydrocortisone-GR complex then translocates into the nucleus.[2]

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][21] This binding can either activate (transactivation) or repress (transrepression) gene transcription.[21]

This modulation of gene expression is the basis of hydrocortisone's potent anti-inflammatory and immunosuppressive effects.[1]

References

- 1. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]

- 2. What is the mechanism of Hydrocortone? [synapse.patsnap.com]

- 3. Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of an Alcohol-free, Dye-free Hydrocortisone (2 mg/mL) Compounded Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5728690A - Clear non-alcoholic hydrocortisone solutions - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. Biotransformation of this compound with whole cell cultures of Monascus purpureus and Cunninghamella echinulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance - Clinical GateClinical Gate [clinicalgate.com]

- 20. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]

- 21. Glucocorticoid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Glucocorticoid Receptor Binding Affinity of Hydrocortisone

This guide provides an in-depth analysis of the binding affinity of hydrocortisone for the glucocorticoid receptor (GR). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular interactions, quantitative binding data, and the comprehensive experimental protocols required for accurate measurement.

Introduction: The Prodrug Strategy and Receptor Activation

Hydrocortisone sodium succinate is a frequently utilized intravenous formulation of the endogenous glucocorticoid, hydrocortisone (also known as cortisol).[1][2] It is a highly water-soluble ester prodrug, designed to permit the rapid administration of high doses.[1][2][3] Critically, the succinate ester itself possesses low affinity for the glucocorticoid receptor.[4] Its therapeutic action is contingent upon its rapid in-vivo hydrolysis by esterases in the plasma and tissues, which releases the active hydrocortisone molecule.[5][6] This conversion is essential for the drug's anti-inflammatory and immunosuppressive effects, which are mediated through the binding and activation of the intracellular glucocorticoid receptor.[5][7][8]

The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to a ligand like hydrocortisone, translocates from the cytoplasm to the nucleus.[9][10] Inside the nucleus, the ligand-receptor complex modulates the expression of a wide array of genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors.[9][10][11] This genomic regulation is the primary mechanism behind the physiological and pharmacological actions of glucocorticoids.[10]

The Glucocorticoid Receptor Signaling Pathway

The canonical GR signaling pathway begins with the glucocorticoid hormone diffusing across the cell membrane and binding to the GR, which resides in the cytoplasm as part of a large multiprotein complex.[9][12] This complex includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation ready for ligand binding.[13]

Ligand binding triggers a conformational change in the GR, causing the dissociation of the heat shock proteins.[9][13] This unmasking of the nuclear localization signals allows the activated GR-ligand complex to translocate into the nucleus.[9][12] Once in the nucleus, the GR homodimerizes and binds to GREs in the promoter regions of target genes, leading to either the activation (transactivation) or repression (transrepression) of gene transcription.[9][10] These genomic effects ultimately produce the desired anti-inflammatory and metabolic responses.[5]

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Quantitative Analysis of Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified using metrics such as the dissociation constant (Kd) or the inhibitory constant (Ki). Lower values for Kd or Ki indicate a higher binding affinity. For hydrocortisone, the binding affinity for the glucocorticoid receptor has been well-characterized.

Studies have reported the Kd for cortisol (hydrocortisone) to be in the nanomolar range. For instance, one study found the Kd of cortisol for glucocorticoid receptors in human mononuclear leukocytes to be approximately 17.5 nM in normotensive subjects.[14] Another study focusing on rat kidney receptors reported a Kd value of 61 nM for cortisol binding to the glucocorticoid receptor.[15] The IC50 value, which is the concentration of an unlabeled drug required to displace 50% of a specific radioligand, has been reported as approximately 9.5 nM for cortisol in a competitive binding assay using [3H]dexamethasone.[14]

Comparative Binding Affinity of Glucocorticoids

To contextualize the affinity of hydrocortisone, it is useful to compare it with other commonly used glucocorticoids. Dexamethasone, a potent synthetic glucocorticoid, generally exhibits a higher affinity for the GR than hydrocortisone.

| Compound | Receptor | Kd (nM) | IC50 (nM) | Relative Binding Affinity (Cortisol = 1) |

| Hydrocortisone (Cortisol) | Human GR | ~17.5 - 61[14][15] | ~9.5[14] | 1.0[15] |

| Dexamethasone | Human GR | ~5.7 - 9.8[14][15] | ~3.1[14] | ~6.2 |

| Prednisolone | Rat GR | 27[15] | - | ~2.3 |

| Aldosterone | Rat GR | 92[15] | - | ~0.66 |

Note: Values are compiled from different studies and experimental systems, which can lead to variability. The relative binding affinity was calculated using the Kd values from the study by Funder et al. (1979) for comparative purposes.[15]

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

The determination of a compound's binding affinity for the GR is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., hydrocortisone) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the receptor.

Principle

A fixed concentration of GR and radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor compound. As the concentration of the competitor increases, it displaces more of the radiolabeled ligand from the receptor. By measuring the amount of bound radioactivity at each competitor concentration, an inhibition curve can be generated to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[16]

Step-by-Step Methodology

-

Receptor Preparation:

-

Prepare a cytosol extract containing the glucocorticoid receptor from a suitable source, such as rat liver, or use purified recombinant human GR.[17] The preparation should be kept at 4°C at all times.

-

-

Assay Buffer Preparation:

-

Prepare an appropriate assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).

-

-

Reaction Mixture Setup:

-

In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add receptor preparation, assay buffer, and a fixed concentration of radioligand (e.g., [3H]-dexamethasone, typically at or below its Kd).[16]

-

Non-Specific Binding (NSB): Add receptor preparation, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 1000-fold excess of cold dexamethasone) to determine the amount of radioligand that binds to non-receptor components.[16]

-

Competitor Wells: Add receptor preparation, radioligand, and serial dilutions of the test compound (hydrocortisone).

-

-

-

Incubation:

-

Incubate all tubes/plates at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).[17]

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which retain the receptor complexes.[16]

-

Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the competitor (hydrocortisone) concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

Hydrocortisone sodium succinate serves as an effective prodrug that is rapidly converted to its active form, hydrocortisone. The therapeutic efficacy of hydrocortisone is directly related to its binding affinity for the glucocorticoid receptor. With a binding affinity in the low nanomolar range, hydrocortisone effectively activates the GR signaling pathway, leading to the modulation of gene expression and the desired anti-inflammatory and immunosuppressive clinical outcomes. The quantitative assessment of this binding affinity, typically through competitive radioligand binding assays, is a cornerstone of glucocorticoid pharmacology and is essential for the characterization and development of novel GR-targeting therapeutics.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]

- 6. Hydrocortisone succinate and hydrocortisone simultaneously determined in plasma by reversed-phase liquid chromatography, and their pharmacokinetics in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review of Hydrocortisone Sodium Succinate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure | MDPI [mdpi.com]

- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Immunosuppressive Properties of Hydrocortisone Succinate

This guide provides a comprehensive technical overview of the immunosuppressive properties of hydrocortisone succinate, a potent synthetic glucocorticoid. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, its profound effects on the immune system, and the state-of-the-art methodologies used to investigate these properties. Our narrative is grounded in scientific integrity, offering field-proven insights and authoritative references to support a deep and actionable understanding of this critical therapeutic agent.

Introduction: The Central Role of this compound in Immunomodulation

This compound, a water-soluble ester of the endogenous glucocorticoid cortisol, is a cornerstone in the clinical management of a wide spectrum of inflammatory and autoimmune disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its potent anti-inflammatory and immunosuppressive activities.[1][4][5] This guide will dissect the molecular and cellular underpinnings of these effects, providing a robust framework for both fundamental research and the development of novel immunomodulatory therapies.

The Molecular Core: Glucocorticoid Receptor-Mediated Gene Regulation

The immunosuppressive cascade initiated by this compound begins at the cellular level, where it passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1][5][6] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[1][7] Once in the nucleus, the hydrocortisone-GR complex modulates gene expression through several key mechanisms:

-

Transactivation: The complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.[1][8][9]

-

Transrepression: More central to its immunosuppressive effects, the hydrocortisone-GR complex can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][8][10] This "tethering" mechanism prevents these factors from driving the expression of a vast array of inflammatory genes.[8]

The inhibition of NF-κB is a critical node in the immunosuppressive action of hydrocortisone.[10][11][12][13] By inducing the synthesis of IκBα, an inhibitory protein, glucocorticoids trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[10]

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Cellular Manifestations of Immunosuppression

The genomic alterations orchestrated by this compound manifest as profound changes in the function and fate of various immune cell populations.

T-Lymphocytes: A Primary Target

T-cells are central players in adaptive immunity, and their suppression is a hallmark of glucocorticoid action. Hydrocortisone exerts its effects on T-cells through multiple mechanisms:

-

Inhibition of T-cell Proliferation: Hydrocortisone blocks antigen-induced T-cell proliferation.[14][15] This is achieved by inhibiting the production of key cytokines necessary for T-cell activation and growth, most notably Interleukin-2 (IL-2).[14][15][16][17][18]

-

Induction of Apoptosis: Glucocorticoids are potent inducers of apoptosis (programmed cell death) in lymphocytes, including T-cells.[17][19][20][21] This contributes to a reduction in the overall number of circulating T-lymphocytes.[14][22]

-

Suppression of Cytokine Production: Hydrocortisone significantly curtails the production of a wide range of pro-inflammatory cytokines by T-cells, including IL-1, IL-2, IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[1][14][16][17]

B-Lymphocytes and Antibody Production

Hydrocortisone also impacts humoral immunity by targeting B-lymphocytes. It suppresses B-cell responses by blocking their proliferation following antigen stimulation and inhibiting the production of cytokines essential for their activation.[14][23] This ultimately leads to a reduction in antibody production.[1]

Myeloid Cells: Macrophages and Dendritic Cells

The functions of myeloid cells, such as macrophages and dendritic cells, are also significantly dampened by hydrocortisone. It inhibits the accumulation of macrophages at sites of inflammation and reduces their phagocytic and antigen-presenting capabilities.[4]

| Immune Cell Type | Primary Effects of this compound |

| T-Lymphocytes | Inhibition of proliferation, induction of apoptosis, decreased production of IL-1, IL-2, IL-6, TNF-α, IFN-γ.[14][15][16][17] |

| B-Lymphocytes | Inhibition of proliferation, suppression of activation, and reduced antibody production.[1][14][23] |

| Macrophages | Reduced accumulation at inflammatory sites, decreased phagocytosis and antigen presentation.[4] |

| Natural Killer (NK) Cells | Relatively stable numbers in circulation compared to T and B cells.[14][24] |

Methodologies for Investigating Immunosuppressive Properties

A robust and multi-faceted experimental approach is crucial for elucidating the immunosuppressive effects of this compound. The following protocols provide a framework for a comprehensive in vitro investigation.

Lymphocyte Proliferation Assay

This assay is fundamental for quantifying the inhibitory effect of hydrocortisone on T-cell proliferation.

Protocol:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

Treatment: Add this compound at a range of concentrations to the designated wells. Include a vehicle control (e.g., sterile PBS).

-

Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies. Include an unstimulated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement: Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1) for the final 4-18 hours of incubation.

-

Data Acquisition: Measure radioactivity using a scintillation counter or absorbance using a plate reader.

-

Analysis: Calculate the percentage of inhibition of proliferation for each hydrocortisone concentration relative to the stimulated control.

Cytokine Production Analysis by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.[25][26][27][28]

Protocol:

-

Sample Collection: Collect supernatants from the lymphocyte proliferation assay cultures before the addition of the proliferation reagent.

-

ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.[27]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the plate. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[27]

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a plate reader.[26]

-

Quantification: Generate a standard curve from the cytokine standards and calculate the concentration of the cytokine in the samples.

Figure 2: Experimental Workflow for In Vitro Immunosuppression Assays.

Immune Cell Phenotyping by Flow Cytometry

Flow cytometry allows for the high-throughput, multi-parametric analysis of individual cells in a heterogeneous population, making it an invaluable tool for dissecting the effects of hydrocortisone on specific immune cell subsets.[29][30][31][32][33]

Protocol:

-

Cell Preparation: Isolate PBMCs or other immune cell populations of interest.

-

Treatment: Treat cells with this compound at desired concentrations and for the desired duration in culture.

-

Surface Staining: Resuspend cells in FACS buffer and stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify different lymphocyte and myeloid populations (e.g., CD3 for T-cells, CD19 for B-cells, CD4, CD8, CD14 for monocytes).

-

Fixation and Permeabilization (for intracellular staining): If analyzing intracellular proteins (e.g., transcription factors like NF-κB or cytokines), fix and permeabilize the cells.

-

Intracellular Staining: Stain for intracellular targets with appropriate fluorescently-conjugated antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using specialized software to gate on specific cell populations and quantify changes in their frequency and protein expression levels in response to hydrocortisone treatment.

Conclusion and Future Directions

This compound exerts its profound immunosuppressive effects through a well-defined molecular pathway centered on the glucocorticoid receptor and the subsequent modulation of gene expression. This leads to a broad-spectrum dampening of the immune response, primarily through the inhibition of T-cell function and the induction of lymphocyte apoptosis. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of these properties.

Future research should focus on elucidating the cell-type-specific effects of hydrocortisone and the potential for developing more targeted glucocorticoid therapies with improved safety profiles. A deeper understanding of the intricate interplay between glucocorticoid signaling and other immunoregulatory pathways will be paramount in advancing the therapeutic application of this important class of drugs.

References

- 1. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Hydrocortisone, Hydrocortisone Sodium Succinate Monograph for Professionals - Drugs.com [drugs.com]

- 5. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 7. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrocortisone improves post-resuscitation myocardial dysfunction by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. researchgate.net [researchgate.net]

- 18. The differential effects of hydrocortisone on activation and tolerance induction in human T lymphocyte clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glucocorticoid-induced apoptosis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effect of in vivo hydrocortisone on subpopulations of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Selective suppressive effects of glucocorticoids on the early events in the human B cell activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of Systemically Administered Hydrocortisone on the Human Immunome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bowdish.ca [bowdish.ca]

- 27. Cytokine Elisa [bdbiosciences.com]

- 28. Cytokine Elisa [bdbiosciences.com]

- 29. A flow cytometric approach to study glucocorticoid receptor expression in immune cell subpopulations of genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 31. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 32. researchgate.net [researchgate.net]

- 33. Immune cell phenotyping using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of Hydrocortisone Succinate in DMSO: A Guide for Researchers

This document provides a detailed protocol for the dissolution of hydrocortisone succinate in dimethyl sulfoxide (DMSO), a common procedure in many research and drug development settings. This guide is intended for researchers, scientists, and professionals who require a reliable and reproducible method for preparing this compound stock solutions for various in vitro and in vivo applications.

Introduction: Understanding the Components

This compound is a synthetic ester of hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its use in research is widespread, from studying cellular mechanisms of inflammation to developing new therapeutic agents.[3] For many experimental applications, particularly in cell culture, a concentrated stock solution is required.